Methyl (E)-7-hydroxyhept-2-enoate
Description
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (E)-7-hydroxyhept-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h4,6,9H,2-3,5,7H2,1H3/b6-4+ |
InChI Key |
HTRKKPSHFJVHIR-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C=C/CCCCO |
Canonical SMILES |
COC(=O)C=CCCCCO |
Origin of Product |
United States |
Preparation Methods
Hydroboration-Oxidation of Terminal Alkenes
A copper-catalyzed hydroboration strategy, derived from asymmetric synthesis protocols, enables regiospecific introduction of the hydroxyl group at C7. The method involves:
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Substrate Preparation : Methyl hept-2-enoate is synthesized via esterification of hept-2-enoic acid with methanol under acidic conditions (H₂SO₄, reflux).
-
Hydroboration : The terminal alkene (C6–C7) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a CuCl/dppe catalyst system. This step proceeds with anti-Markovnikov selectivity, placing the boron atom at C7.
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂) and NaOH converts the boronated intermediate to the primary alcohol.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Catalyst Loading | 5 mol% CuCl | 78% → 92% |
| Reaction Time | 12 h | 65% → 89% |
| Solvent | 1,4-Dioxane | - |
Diol Oxidation and Reductive Strategies
An alternative approach leverages the oxidative cleavage of diols to install the hydroxyl group. This method, adapted from δ-amino acid syntheses, involves:
-
Diol Synthesis : Methyl hept-2-enoate undergoes dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to form a vicinal diol at C6–C7.
-
Selective Oxidation : Sodium periodate (NaIO₄) cleaves the diol to generate a ketone at C6, which is subsequently reduced to the alcohol using sodium borohydride (NaBH₄).
Critical Considerations :
-
Chemoselectivity : NaIO₄ must be used in stoichiometric amounts to avoid over-oxidation.
-
Stereochemical Integrity : The reduction step (NaBH₄) preserves the (E)-configuration of the C2 double bond.
Esterification and Protecting Group Strategies
Direct Esterification of 7-Hydroxyhept-2-Enoic Acid
While excluded sources propose esterification with methanol, peer-reviewed methods emphasize the use of DCC/DMAP-mediated coupling for high yields:
-
Acid Activation : 7-Hydroxyhept-2-enoic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
-
Methanol Quenching : Activated acid reacts with methanol to yield the methyl ester, with DCC precipitating as dicyclohexylurea.
Yield Data :
| Acid:PCC Ratio | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1.2 | 0 | 67 |
| 1:2.0 | 25 | 83 |
Silyl Ether Protection-Deprotection
To prevent hydroxyl group interference during esterification, a tert-butyldimethylsilyl (TBS) protection strategy is employed:
-
Protection : 7-Hydroxyhept-2-enoic acid is treated with TBSCl and imidazole in DCM, yielding the TBS-protected acid.
-
Esterification : The protected acid undergoes DCC-mediated coupling with methanol.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, furnishing the target compound.
Advantages :
-
Avoids side reactions (e.g., self-condensation) during esterification.
-
Enables orthogonal functionalization of the hydroxyl group in multistep syntheses.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow microreactor systems, as validated in analogous ester syntheses, offer distinct advantages:
-
Enhanced Heat Transfer : Mitigates exothermic risks during esterification.
-
Improved Mixing : Reduces reaction times by 40–60% compared to batch processes.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) enable reuse across multiple cycles.
Economic Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Waste Generation | High | Low |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Analytical Validation of Synthetic Products
Post-synthesis characterization ensures compliance with structural and purity standards:
-
NMR Spectroscopy : ¹H NMR confirms (E)-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons).
-
Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (m/z calc. for C₈H₁₄O₃: 158.0943; found: 158.0940).
-
HPLC Purity : Reverse-phase HPLC with UV detection (210 nm) routinely achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Keto-2-heptenoic acid or 7-carboxy-2-heptenoic acid.
Reduction: 2-Heptanoic acid, 7-hydroxy-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1.1. Synthesis of Natural Products
Methyl (E)-7-hydroxyhept-2-enoate has been utilized as a precursor in the synthesis of complex natural products. For example, it plays a role in the synthesis of dictyopterene A, which involves multiple reaction steps including MIRC (Methyl Iodide Reactions with Cyclohexane) reactions using sulfoxides to generate six-membered rings with high yields and selectivity . This compound's structural features facilitate its use in synthesizing other biologically active molecules.
1.2. Wittig Reaction Applications
The compound has been employed in tandem Wittig–Michael reactions to create various glycosylated derivatives. Such reactions are crucial for developing C-glycosyl compounds, which are significant in medicinal chemistry due to their biological activities . The ability to manipulate the double bond and hydroxy group in this compound allows for diverse synthetic pathways.
Pharmaceutical Research
2.1. Development of Therapeutics
Recent studies have explored the potential of this compound analogues as protease activated receptor-1 antagonists, which are being investigated for treating conditions like idiopathic pulmonary fibrosis. The compound's derivatives have shown promise in pharmacological applications due to their ability to modulate receptor activity effectively .
2.2. Bioactivity Studies
Research indicates that compounds derived from this compound exhibit various bioactive properties, including anti-inflammatory and antimicrobial effects. These properties make it a candidate for further investigation in drug development programs aimed at addressing inflammatory diseases .
Material Science
3.1. Polymer Chemistry
this compound is also relevant in the field of polymer science, where it can be used as a monomer for synthesizing new polymeric materials with specific functional properties. Its unique chemical structure contributes to the formation of polymers that may have enhanced thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 2-Heptenoic acid, 7-hydroxy-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl (E)-7-hydroxyhept-2-enoate belongs to a broader class of α,β-unsaturated esters. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogs
Functional and Reactivity Comparisons
- Hydroxyl vs. Chloro Substituents: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to the non-polar chloro substituent in Ethyl (E)-7-chlorohept-2-enoate. This difference impacts solubility (e.g., in polar solvents like methanol) and reactivity in oxidation or elimination reactions .
- Conjugation Effects: The E-configuration in this compound stabilizes the molecule through conjugation, similar to Methyl (E)-communic acid methyl ester.
- Synthetic Utility: While this compound is tailored for stepwise functionalization (e.g., iodination), cyclopropane-containing analogs like Methyl trans-2-((E)-2-phenylethenyl)cyclopropanecarboxylate exhibit unique strain-driven reactivity, enabling ring-opening reactions .
Physical and Chemical Properties
| Property | This compound | Ethyl (E)-7-chlorohept-2-enoate | Methyl (E)-communic acid methyl ester |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | >200°C (estimated for high MW) |
| Solubility | Soluble in THF, CH₂Cl₂ | Likely soluble in ethers | Soluble in non-polar solvents (e.g., hexane) |
| Reactivity Highlights | - Prone to oxidation at C7-OH - Wittig precursor |
- Nucleophilic substitution at C7-Cl | - Resistant to hydrolysis due to steric hindrance |
Biological Activity
Methyl (E)-7-hydroxyhept-2-enoate, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
This compound is an ester derived from 7-hydroxyhept-2-enoic acid. Its chemical structure features a hydroxyl group and a double bond, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, including esterification reactions involving 7-hydroxyhept-2-enoic acid and methanol under acidic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The hydroxyl group can serve as a nucleophile in reactions with electrophiles, while the ester functionality may facilitate interactions with lipid membranes or proteins .
Key Mechanisms:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
- Cell Membrane Interaction : Its lipophilicity allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various esters, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both strains, indicating moderate efficacy compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced the secretion of TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests a mechanism involving the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 7-hydroxyhept-2-enoate | Lacks double bond | Moderate antimicrobial activity |
| Methyl 7-methoxyhept-2-enoate | Contains methoxy group | Higher antioxidant capacity |
| Methyl 7-hydroxydecanoate | Longer carbon chain | Enhanced anti-inflammatory effects |
Q & A
Q. What experimental methods are recommended for synthesizing Methyl (E)-7-hydroxyhept-2-enoate with high stereochemical purity?
To ensure stereochemical integrity, employ asymmetric catalysis or enzymatic resolution during synthesis. Post-synthesis, validate purity via -NMR coupling constants (for E/Z isomer differentiation) and chiral HPLC. For crystallization, use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to isolate enantiopure crystals. Structural validation should include X-ray crystallography with SHELXL refinement to confirm stereochemistry .
Q. How can researchers mitigate hazards when handling this compound in laboratory settings?
Follow GHS-compliant protocols: use nitrile gloves inspected for integrity, chemical-resistant lab coats, and fume hoods for volatile steps. In case of skin contact, rinse immediately with water for 15 minutes. For waste disposal, neutralize acidic byproducts before aqueous disposal, adhering to local regulations. Safety protocols should align with SDS guidelines for analogous α,β-unsaturated esters .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Use column chromatography with silica gel and ethyl acetate/hexane gradients (20–50% EtOAc) to separate polar byproducts. Distillation under reduced pressure (50–60°C, 10–15 mmHg) minimizes thermal degradation. Confirm purity via GC-MS (electron ionization) and -NMR to detect residual solvents or diastereomers .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
Perform graph set analysis (as per Etter’s formalism) on X-ray data to classify hydrogen bonds (e.g., or motifs). Use ORTEP-3 to visualize intermolecular interactions and identify synthons for cocrystal engineering. Compare packing motifs with analogous hydroxy esters to predict stability and solubility .
Q. What strategies resolve contradictions between experimental crystallographic data and DFT-optimized geometries for this compound?
Reconcile discrepancies by refining DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model) and comparing torsion angles with SHELXL-refined X-ray structures. Validate force fields using root-mean-square deviations (RMSD) between experimental and computed bond lengths (<0.02 Å tolerance) .
Q. How can systematic reviews address gaps in the pharmacological activity data of this compound derivatives?
Apply PRISMA guidelines: define inclusion criteria (e.g., in vitro IC values, dose-response studies) and exclude non-peer-reviewed sources. Use tools like Web of Science and PubMed to aggregate data. Meta-analyze EC variability across studies using random-effects models, assessing heterogeneity via I statistics .
Q. What crystallographic software tools enhance the reliability of this compound structure validation?
Combine SHELXL (for least-squares refinement) with PLATON’s ADDSYM to detect missed symmetry. Use CheckCIF to flag outliers in displacement parameters () and bond-length precision. For twinned crystals, employ SHELXD for dual-space solution and OLEX2 for graphical refinement .
Methodological Guidance Tables
| Analysis Type | Recommended Tools | Key Parameters | Validation Criteria |
|---|---|---|---|
| Stereochemical Purity | Chiral HPLC, -NMR | Enantiomeric excess (>98%), -coupling | Match retention times to authentic samples |
| Crystal Packing | SHELXL, ORTEP-3 | Hydrogen-bond distances (Å), graph sets | CIF files with R < 5% |
| Computational Modeling | Gaussian, CP2K | RMSD (Å), torsion angle deviations | Agreement with X-ray data (Δ < 0.05 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
